2,8-Diazaspiro(4.5)decane-1,3-dione, 2-(dimethylamino)-8-(3-(p-fluorobenzoyl)propyl)-
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Overview
Description
2,8-Diazaspiro[45]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure the formation of the desired spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the spirocyclic core by cyclizing linear precursors under specific conditions.
Substitution Reactions: Functional groups are introduced into the molecule through substitution reactions, often using reagents such as halides or organometallic compounds.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert specific functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecane-3,5-dione: A related spirocyclic compound with similar structural features.
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents.
3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione: A spirocyclic compound with an allyl group.
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- is unique due to its specific substituents and the presence of a fluorophenyl group, which may impart distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
101607-44-7 |
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Molecular Formula |
C20H26FN3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C20H26FN3O3/c1-22(2)24-18(26)14-20(19(24)27)9-12-23(13-10-20)11-3-4-17(25)15-5-7-16(21)8-6-15/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
ILVXNXRHHAUIEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)CC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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